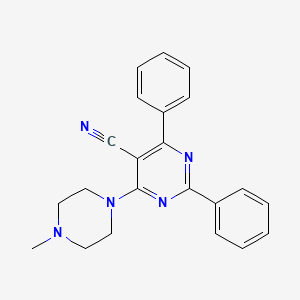

4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to 4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile has been reported through various chemical pathways. Notably, the condensation of N-substituted amides with amino-dicarbonitriles in an anhydrous medium permits the synthesis of pyrazolo[3,4-d]-pyrimidines, indicating a potential route for synthesizing similar structures (Hecht & Werner, 1973). Additionally, base-catalyzed ring transformations have been utilized for synthesizing related pyrimidine derivatives, showcasing the versatility of synthetic approaches available for these compounds (Pratap et al., 2007).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography, has provided insights into the arrangement and geometry of atoms within related pyrimidine derivatives. For example, the molecular structure of certain pyrazolo[1,5-α]pyrimidine derivatives has been elucidated, revealing specific configurations and bond lengths that contribute to their chemical behavior (Kurihara et al., 1985).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives encompasses a range of reactions, including nucleophilic substitution, which has been applied to synthesize compounds with similar structures (Mishriky & Moustafa, 2013). Such reactions underline the chemical versatility and potential for further functionalization of these molecules.

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis

- The compound has been utilized in the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) (Khashi, Davoodnia, & Rao Lingam, 2015).

Synthesis of Pyrazolo[3,4-d]pyrimidines

- 4-Alkylamino-1-methylpyrazolo[3,4-d]pyrimidine-3-carbonitriles have been synthesized via a process that involves a Dimroth rearrangement, indicating potential in synthesizing pyrazolo[3,4-d]pyrimidines with sensitive substituents (Hecht & Werner, 1973).

Synthesis of 4-Piperazinopyrimidines

- A series of 4-piperazinopyrimidines with methylthio substituent in the 5 position of the pyrimidine ring were synthesized, displaying a range of pharmacological properties including antiemetic, tranquilizing, and analgesic effects (Mattioda et al., 1975).

Enaminone-Based Heterocyclic Synthesis

- The compound is involved in reactions leading to the formation of various heterocyclic compounds such as pyridin-4-ones and thieno[2,3-b]pyridine derivatives, showing its utility in diverse synthetic routes (Abdel-Khalik et al., 2004).

Novel Pyrazolopyrimidines Derivatives

- Novel pyrazolopyrimidines derivatives have been synthesized using the compound as a key intermediate. These derivatives exhibit anticancer and anti-5-lipoxygenase properties, highlighting its potential in medicinal chemistry (Rahmouni et al., 2016).

Antimicrobial and Antitumor Activity

- The compound has been used to synthesize derivatives exhibiting promising antitumor and antimicrobial activities, demonstrating its role in the development of new therapeutic agents (Ramadan, El‐Helw, & Sallam, 2019).

Thiazoloquinoxaline Synthesis

- It serves as a key reactant in the synthesis of region-isomeric thiazolo[3,4-a]quinoxalines, showing the influence of different substituents in positions 7 and 8 of the benzene ring (Mamedov et al., 2009).

Safety And Hazards

This involves studying the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound.

Please note that the availability of this information can vary depending on how well-studied the compound is. For a less well-known compound, some of this information might not be available. If you have access to a university or institutional library, you might be able to find more information in scientific articles or textbooks. You could also consider reaching out to a chemist for more specific guidance.

Eigenschaften

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2,6-diphenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5/c1-26-12-14-27(15-13-26)22-19(16-23)20(17-8-4-2-5-9-17)24-21(25-22)18-10-6-3-7-11-18/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVSSXSWACOFACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperazino)-2,6-diphenyl-5-pyrimidinecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[Oxo-(1-phenyl-3-pyridin-4-yl-4-pyrazolyl)methyl]amino]benzoic acid methyl ester](/img/structure/B1227215.png)

![(E)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1227218.png)

![N-[4-[oxo-[(1-oxo-3-phenylpropyl)hydrazo]methyl]phenyl]pentanamide](/img/structure/B1227222.png)

![4,5-Dichloro-2-[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-3-pyrrolyl]-2-oxoethyl]-3-pyridazinone](/img/structure/B1227226.png)

![3-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]propanoic acid ethyl ester](/img/structure/B1227233.png)

![4-Ethyl-14-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraene](/img/structure/B1227234.png)

![2-(2-oxo-1-benzo[cd]indolyl)-N-(2-oxolanylmethyl)acetamide](/img/structure/B1227236.png)

![1-[2-Hydroxy-3-[4-(2-methylbutan-2-yl)phenoxy]propyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1227238.png)